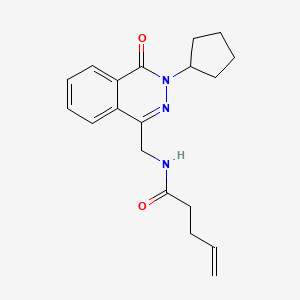

![molecular formula C9H19ClN2O3 B2534372 tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride CAS No. 2173991-87-0](/img/structure/B2534372.png)

tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

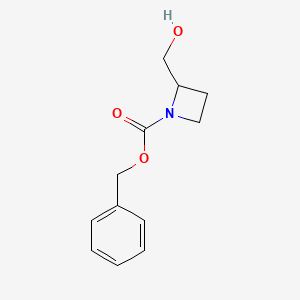

“tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O3 . It is also known by its CAS number 2173991-87-0 . This compound is used as a reagent in the synthesis of phosphatidyl ethanolamines and ornithine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3.ClH/c1-9(2,3)15-8(14)12-6-10(7-13)4-11-5-10;/h11,13H,4-7H2,1-3H3,(H,12,14);1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis

The molecular weight of “tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride” is 238.71176 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Drug Development

One significant application of related compounds is in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The title compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, demonstrates the relative substitution of the cyclopentane ring, indicating its importance as an intermediate for synthesizing these analogues (Ober et al., 2004).

Building Blocks for Carbapenems

Another application is in the development of new azetidinone building blocks for the synthesis of carbapenems, showcasing versatility in drug synthesis. The study presented a novel versatile building block, highlighting its potential utility in developing antibiotics (Khasanova et al., 2019).

Natural Product Synthesis

Additionally, tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate derivatives have been synthesized as intermediates in the production of natural product jaspine B. This compound has shown cytotoxic activity against several human carcinoma cell lines, illustrating its importance in medicinal chemistry research (Tang et al., 2014).

Photocatalysis and Chemical Transformations

Further applications include the use of related carbamate compounds in photocatalysis. For instance, the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, indicating the versatility of these compounds in facilitating complex chemical transformations (Wang et al., 2022).

Propiedades

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-8(2,3)14-7(13)11-9(6-12)4-10-5-9;/h10,12H,4-6H2,1-3H3,(H,11,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRHVXNPAHNKBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CNC1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2534289.png)

![2,4-dichloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2534291.png)

![4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2534297.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2534298.png)

![5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol](/img/structure/B2534299.png)

![2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2534303.png)

![4-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2534309.png)

![(4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2534311.png)